molecular formula C13H23ClN2O5 B2626969 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride CAS No. 2241142-14-1

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride

Cat. No. B2626969
M. Wt: 322.79
InChI Key: ZYJZUROAOKEUBB-UHFFFAOYSA-N
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Description

“3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2241142-14-1 . It has a molecular weight of 322.79 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O5.ClH/c1-12(2,3)20-11(18)14-4-6-15(7-5-14)13(10(16)17)8-19-9-13;/h4-9H2,1-3H3,(H,16,17);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius . More specific physical and chemical properties like melting point, boiling point, and solubility might be available in specialized chemical databases.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds similar to 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride have been extensively studied. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction characterized by single crystal XRD data, highlighting the molecule's three-dimensional architecture and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015). Similarly, novel (4-piperidinyl)-piperazine derivatives were synthesized as ACC1/2 non-selective inhibitors, showcasing potent inhibitory activities in enzyme-assay and cell-based assays (Chonan, Wakasugi, Yamamoto, Yashiro, Oi, Tanaka, Ohoka-Sugita, Io, Koretsune, & Hiratate, 2011).

Molecular Structure Insights

Research into the molecular structures of related compounds reveals significant insights. For example, the study on tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provided detailed crystal and molecular structure information, indicating typical bond lengths and angles for piperazine-carboxylate structures (Mamat, Flemming, & Köckerling, 2012). These studies contribute to our understanding of the physical and chemical properties of these compounds, aiding in the development of new materials and drugs.

Biological Applications

While specific research on 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride's biological applications is scarce, related compounds exhibit a range of biological activities. For instance, synthesis and evaluation studies of certain piperazine derivatives were aimed at discovering potential antibacterial agents, even though the expected activities were not always observed (Chung & Kim, 1997). These investigations into piperazine-based compounds' biological efficacy underscore the potential for discovering new therapeutic agents.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]oxetane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5.ClH/c1-12(2,3)20-11(18)14-4-6-15(7-5-14)13(10(16)17)8-19-9-13;/h4-9H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJZUROAOKEUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride

CAS RN

2241142-14-1
Record name 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetane-3-carboxylic acid hydrochloride
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